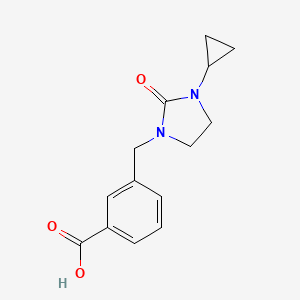![molecular formula C13H14N2O3 B15055473 1-(Furo[2,3-c]pyridin-7-yl)piperidine-4-carboxylic acid](/img/structure/B15055473.png)
1-(Furo[2,3-c]pyridin-7-yl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furo[2,3-c]pyridin-7-yl)piperidine-4-carboxylic acid is a heterocyclic compound that features a unique fusion of furan, pyridine, and piperidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
The synthesis of 1-(Furo[2,3-c]pyridin-7-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furo[2,3-c]pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Ring: The piperidine ring is often introduced via nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1-(Furo[2,3-c]pyridin-7-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the piperidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the creation of a wide range of derivatives with potentially diverse biological activities.
Applications De Recherche Scientifique
1-(Furo[2,3-c]pyridin-7-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new chemical entities.
Biology: This compound is used in the study of biological pathways and mechanisms, particularly those involving heterocyclic compounds.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals, benefiting from its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-(Furo[2,3-c]pyridin-7-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(Furo[2,3-c]pyridin-7-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolo[3,4-c]pyridine derivatives: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid have similar structural features and are used in similar applications.
Furan-containing compounds: These compounds, like furo[2,3-c]pyridine, also exhibit unique chemical and biological properties due to the presence of the furan ring.
The uniqueness of this compound lies in its specific combination of rings, which imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C13H14N2O3 |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
1-furo[2,3-c]pyridin-7-ylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c16-13(17)10-2-6-15(7-3-10)12-11-9(1-5-14-12)4-8-18-11/h1,4-5,8,10H,2-3,6-7H2,(H,16,17) |
Clé InChI |
UKZXGUIOWPZETL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)O)C2=NC=CC3=C2OC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


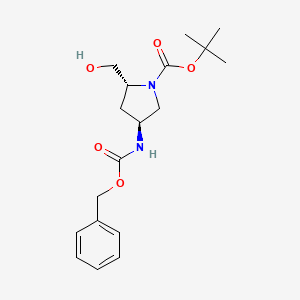
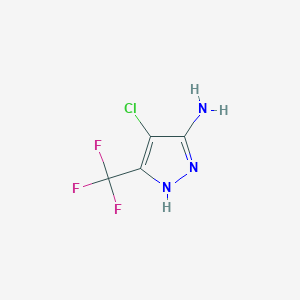
![2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B15055406.png)

![2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B15055414.png)
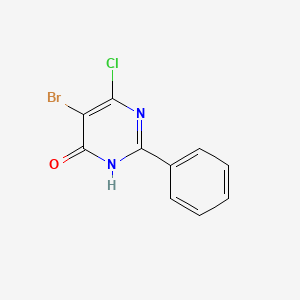
![3-Aminothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B15055426.png)
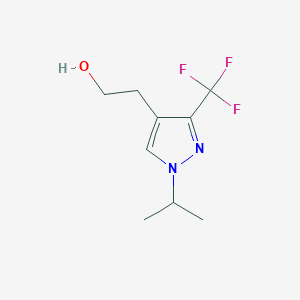
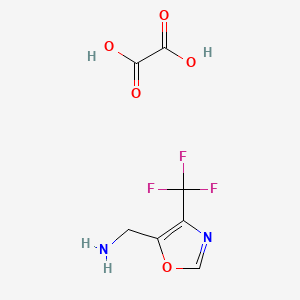
![4-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B15055446.png)
![Hexahydro-1H-pyrrolo[3,4-b]pyridin-7(7aH)-one](/img/structure/B15055456.png)
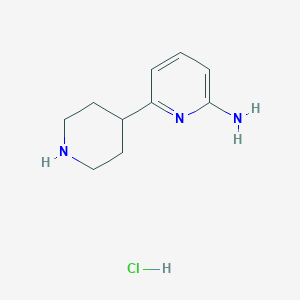
![2-(3-Chlorophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15055467.png)
